
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide, also known as AMPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMPA belongs to the class of piperazine compounds and has been studied for its ability to modulate various biological processes. In
作用机制
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide involves its binding to ionotropic glutamate receptors. Specifically, this compound binds to the this compound receptor subtype, which leads to the opening of ion channels and an influx of calcium ions into the cell. This influx of calcium ions can lead to various downstream effects such as the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. As mentioned earlier, this compound has been shown to enhance cognitive function by modulating glutamate receptors. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment option for various inflammatory conditions. Finally, this compound has been shown to have anticonvulsant properties, making it a potential treatment option for epilepsy.
实验室实验的优点和局限性
One of the primary advantages of using 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide in lab experiments is its specificity for the this compound receptor subtype. This specificity allows researchers to study the effects of this compound on a specific receptor subtype without the confounding effects of other receptor subtypes. Additionally, this compound has been shown to be relatively stable, making it a suitable compound for long-term experiments.
One of the primary limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, which can limit its use in certain applications. Additionally, the effects of this compound can be dependent on the specific experimental conditions, which can make it difficult to compare results across different studies.
未来方向
There are several future directions for research on 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide. One potential area of research is the development of this compound-based drugs for the treatment of various neurological disorders such as Alzheimer's disease and epilepsy. Additionally, further research is needed to elucidate the specific mechanisms of action of this compound and its downstream effects. Finally, the potential toxicity of this compound needs to be further explored to determine its safety for use in humans.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to modulate various biological processes, including glutamate receptors, inflammation, and pain. While this compound has several advantages for use in lab experiments, it also has limitations, including potential toxicity. Future research on this compound will likely focus on its potential therapeutic applications and elucidating its specific mechanisms of action.
合成方法
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide involves the reaction of 4-methylphenylacetic acid with acetic anhydride and piperazine in the presence of a catalyst. The resulting product is then purified using column chromatography. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research is its use as a modulator of ionotropic glutamate receptors. Glutamate is one of the primary neurotransmitters in the central nervous system and is involved in various physiological processes such as learning and memory. This compound has been shown to enhance the activity of glutamate receptors, which can lead to improved cognitive function.
This compound has also been studied for its potential anti-inflammatory and analgesic properties. In a study conducted on rats, this compound was shown to reduce inflammation and pain in the paw edema model. Additionally, this compound has been shown to have anticonvulsant properties, making it a potential treatment option for epilepsy.
属性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-12-3-5-14(6-4-12)16-15(20)11-17-7-9-18(10-8-17)13(2)19/h3-6H,7-11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTZKJRMRRHNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

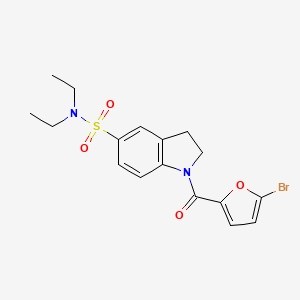

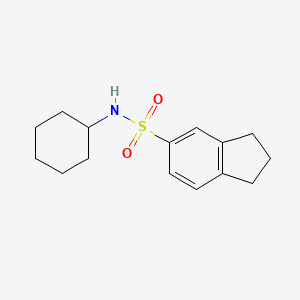

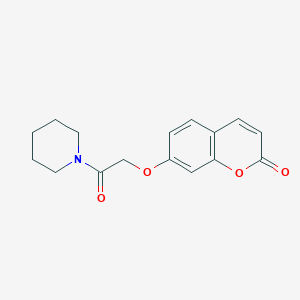
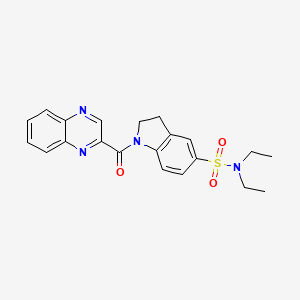

![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)


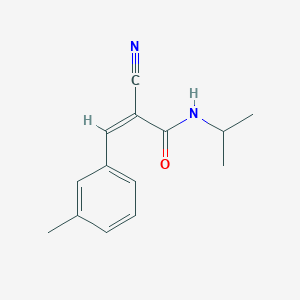

![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
